

high-performance liquid chromatography (HPLC) method for Amalorin quantification

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Compound of Interest

Compound Name:	Amalorin
CAS No.:	75969-83-4
Cat. No.:	B1208191

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Note to the Reader

The initial request specified the creation of an HPLC method for a compound named "**Amalorin**." A thorough search of scientific literature and chemical databases did not yield any information on a compound with this name. To fulfill the detailed requirements of the prompt while maintaining scientific integrity and providing a valuable, illustrative example, this application note has been developed for the well-characterized pharmaceutical compound Amlodipine. The methodologies, protocols, and data presented herein are based on established and validated methods for Amlodipine analysis and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Application Note: A Stability-Indicating HPLC Method for the Quantification of Amlodipine in Pharmaceutical Formulations

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the accurate quantification of Amlodipine in bulk drug substance and pharmaceutical dosage forms. The described reversed-phase HPLC (RP-HPLC) method is designed to be simple, precise, and accurate, making it suitable for routine quality control, stability testing, and formulation development. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility of the results.[1][2]

Introduction and Scientific Rationale

Amlodipine is a calcium channel blocker widely used in the treatment of hypertension and angina.[3] Accurate quantification of the active pharmaceutical ingredient (API) in its dosage form is critical for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2][4]

The method described herein employs a reversed-phase chromatographic approach, which is ideal for separating moderately polar to nonpolar compounds like Amlodipine. The choice of a C18 stationary phase provides excellent hydrophobic interaction, leading to good retention and separation of the analyte from potential impurities and degradation products.[5][6] The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a symmetric peak shape and a reasonable retention time. The method's development as a stability-indicating assay ensures that Amlodipine can be quantified without interference from degradants that might form under stress conditions such as acid, base, oxidation, heat, and light exposure.[3][5][7][8]

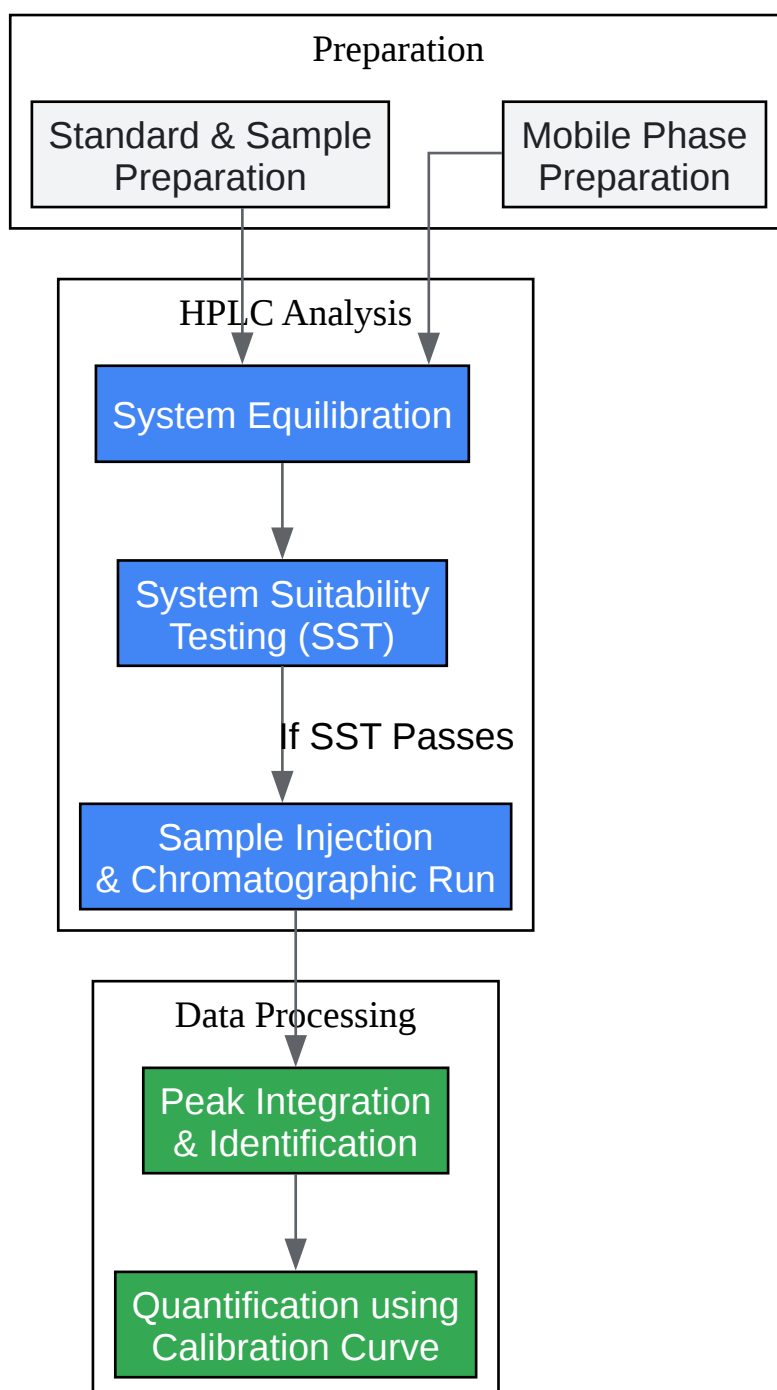
Physicochemical Properties of Amlodipine

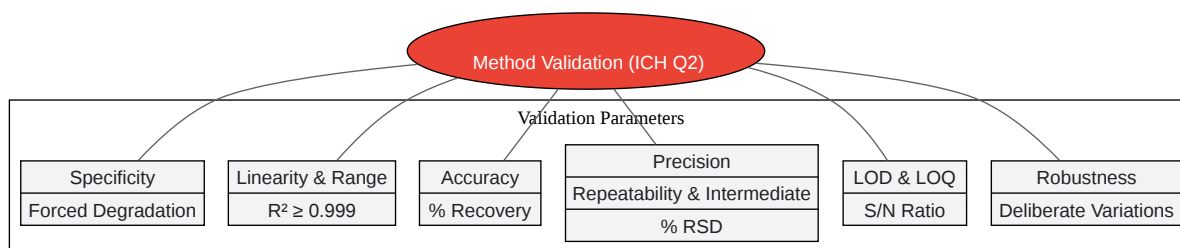
Understanding the physicochemical properties of Amlodipine is fundamental to developing a robust HPLC method.

Property	Value/Description	Rationale for HPLC Method
Chemical Structure	Dihydropyridine derivative	The aromatic rings and functional groups allow for strong UV absorbance, making UV detection a suitable and sensitive choice.
pKa	~8.6	Amlodipine is a weak base. The mobile phase pH should be controlled to be at least 2 pH units below the pKa to ensure the analyte is in its protonated, more polar form, leading to consistent retention and sharp peaks on a C18 column.
Solubility	Sparingly soluble in water, soluble in methanol.	A mixture of water and an organic solvent like methanol or acetonitrile is required for both the mobile phase and the sample diluent to ensure complete dissolution.[5]
UV Molar Absorptivity	Strong absorbance around 237 nm and 360 nm.	Detection at these wavelengths provides high sensitivity for quantification. The 360 nm wavelength is often chosen for its specificity in the presence of certain excipients.[5]

Experimental Workflow

The overall process, from sample preparation to data analysis, is designed to be systematic and reproducible.





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Sources

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